molecular formula C7HF6NO2 B3335494 5-Nitro-2,3,4-trifluorobenzotrifluoride CAS No. 123973-37-5

5-Nitro-2,3,4-trifluorobenzotrifluoride

Cat. No.: B3335494
CAS No.: 123973-37-5
M. Wt: 245.08 g/mol
InChI Key: ZRJZQDMKRCVQHT-UHFFFAOYSA-N
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Description

5-Nitro-2,3,4-trifluorobenzotrifluoride is an organic compound with the molecular formula C7HF6NO2 and a molecular weight of 245.08 g/mol . This compound is characterized by the presence of three fluorine atoms and a nitro group attached to a benzene ring, making it a trifluoromethylated aromatic nitro compound. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2,3,4-trifluorobenzotrifluoride undergoes various chemical reactions, including:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Replacement of fluorine atoms with other substituents.

Common Reagents and Conditions

Major Products

    Reduction: 5-Amino-2,3,4-trifluorobenzotrifluoride.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Nitro-2,3,4-trifluorobenzotrifluoride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules, leading to various biological effects. The trifluoromethyl groups enhance the compound’s lipophilicity, improving its ability to penetrate biological membranes and reach its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-2,3,4-trifluorobenzotrifluoride is unique due to the specific positioning of its fluorine atoms and nitro group, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its trifluoromethyl groups provide enhanced stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2,3,4-trifluoro-1-nitro-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF6NO2/c8-4-2(7(11,12)13)1-3(14(15)16)5(9)6(4)10/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJZQDMKRCVQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])F)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF6NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90575752
Record name 2,3,4-Trifluoro-1-nitro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123973-37-5
Record name 2,3,4-Trifluoro-1-nitro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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